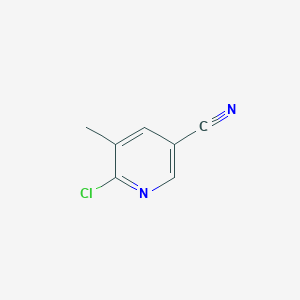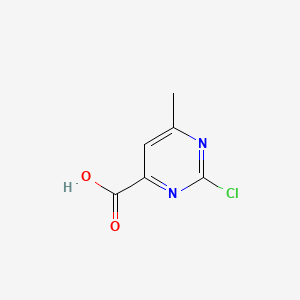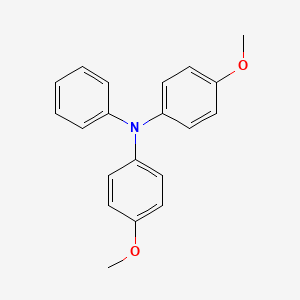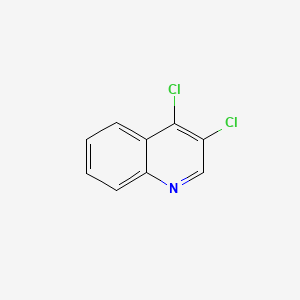
3,4-Dicloroquinolina
Descripción general
Descripción
4,7-Dichloroquinoline is a two-ring heterocyclic compound used as a chemical intermediate to aminoquinoline antimalarial drugs including amodiaquine, chloroquine, and hydroxychloroquine .
Molecular Structure Analysis
The molecular formula of 4,7-Dichloroquinoline is C9H5Cl2N. It has an average mass of 198.049 Da and a monoisotopic mass of 196.979904 Da .Chemical Reactions Analysis
The chlorine atom in the 4-position in the pyridine ring of 4,7-Dichloroquinoline is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Aplicaciones Científicas De Investigación
Aplicaciones Farmacológicas
La 3,4-Dicloroquinolina sirve como un intermedio clave en la síntesis de varios fármacos antimaláricos como la cloroquina y la hidroxicloroquina. Sus derivados han mostrado actividad antimalárica moderada con valores de IC50 que indican una inhibición significativa del crecimiento de las cepas de Plasmodium falciparum .
Síntesis Química
Este compuesto se utiliza en procesos de síntesis química, incluida la síntesis en clic utilizando irradiación por ultrasonidos para crear nuevos derivados con posibles actividades antimicrobianas, antimaláricas y anticancerígenas . También juega un papel en la síntesis de sistemas de anillos de quinolina y sistemas heterocíclicos fusionados .
Actividad Antioxidante
Se han sintetizado derivados de this compound con propiedades antioxidantes. Por ejemplo, se han creado 7-Cloro-N (arilselenil)quinolin-4-aminas utilizando this compound como base, mostrando un potencial para diversas aplicaciones terapéuticas .
Potencial Terapéutico
La estructura central de quinolina es ampliamente reconocida por sus propiedades terapéuticas, que incluyen efectos antitumorales y antimicrobianos. Como tal, se exploran los derivados de this compound por su potencial en estas áreas .
Síntesis por Irradiación de Microondas
Se emplean métodos de síntesis innovadores que involucran la irradiación de microondas para crear andamiajes de quinolina a partir de this compound. Estos métodos son energéticamente eficientes y menos consumen tiempo, ofreciendo un enfoque más ecológico para la síntesis química .
Mecanismo De Acción
Target of Action
3,4-Dichloroquinoline is a derivative of the 4-aminoquinoline class of compounds . The primary targets of 4-aminoquinolines like 3,4-Dichloroquinoline are the Plasmodium parasites, specifically Plasmodium falciparum . These parasites are responsible for causing malaria, a significant global health issue .
Mode of Action
The mode of action of 3,4-Dichloroquinoline involves several factors. It has the ability to target lipids, inhibit the formation of haemozoin (a crystalloid essential for the survival of the parasite), and generate reactive oxygen species . The compound also accumulates preferentially in the lysosomes of cells in the body .
Biochemical Pathways
3,4-Dichloroquinoline affects the biochemical pathways of the Plasmodium parasites. It inhibits the formation of haemozoin, a process that is crucial for the detoxification of heme released during hemoglobin digestion . By inhibiting this pathway, 3,4-Dichloroquinoline causes an accumulation of toxic heme, leading to the death of the parasite .
Pharmacokinetics
4-aminoquinolines like chloroquine, a close relative of 3,4-dichloroquinoline, are known to be extensively distributed in the body, with a volume of distribution of 200 to 800 l/kg . They are 60% bound to plasma proteins and are equally cleared by the kidney and liver . It is plausible that 3,4-Dichloroquinoline may have similar pharmacokinetic properties.
Result of Action
The result of the action of 3,4-Dichloroquinoline is the inhibition of the growth of Plasmodium falciparum. In vitro studies have shown a significant growth inhibition of both sensitive strains of Plasmodium falciparum with IC50 values of 6.7 nM (CQ-s) and 8.5 nM (CQ-r) .
Safety and Hazards
The safety data sheet for 3,4-Dichloroquinoline suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye. It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Relevant Papers A paper titled “Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases” discusses the synthesis of a new quinoline (4,7-dichloroquinoline) derivative which showed significant larvicidal and pupicidal properties against a malarial and a dengue vector . Another paper titled “A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine” discusses the late-stage modification of drug molecules as a fast method to introduce diversity into the already biologically active scaffold .
Análisis Bioquímico
Cellular Effects
Quinoline derivatives have been shown to exhibit significant larvicidal and pupicidal properties against malarial and dengue vectors . This suggests that 3,4-Dichloroquinoline may also have potential effects on cellular processes.
Molecular Mechanism
The Gould–Jacobs reaction, a method for the preparation of quinolines, involves a nucleophilic attack from the amine nitrogen followed by the loss of ethanol to form the condensation product . This suggests that 3,4-Dichloroquinoline may interact with biomolecules through similar mechanisms.
Temporal Effects in Laboratory Settings
There is limited information available on the temporal effects of 3,4-Dichloroquinoline in laboratory settings. It has been suggested that quinoline derivatives show significant larvicidal and pupicidal properties against malarial and dengue vectors , indicating potential long-term effects on cellular function.
Metabolic Pathways
Quinolines are known to be involved in various metabolic pathways, interacting with enzymes and cofactors .
Subcellular Localization
Understanding the subcellular localization of a compound is crucial for understanding its function and activity .
Propiedades
IUPAC Name |
3,4-dichloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEZWVUXDITWYIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40485175 | |
| Record name | 3,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25836-11-7 | |
| Record name | 3,4-Dichloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40485175 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




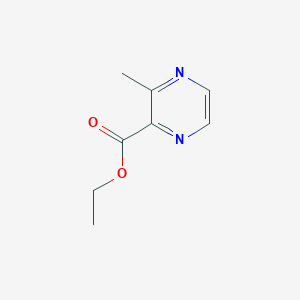
![9H-Thioxanthenium, 10-[1,1'-biphenyl]-4-yl-2-(1-methylethyl)-9-oxo-, hexafluorophosphate(1-) (1:1)](/img/structure/B1589809.png)

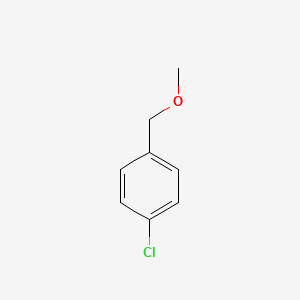




![7-chloro-5-methyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1589820.png)
